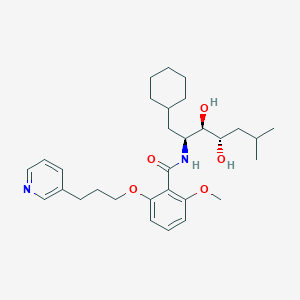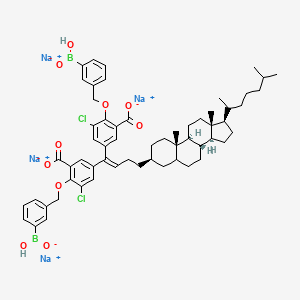
Cosalane derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cosalane is a cholesterol derivative that was initially designed as a therapeutic agent for human immunodeficiency virus. It has been identified as a potent inhibitor of human and murine CC-chemokine receptor 7 signaling. This receptor is a G protein-coupled receptor expressed on various immune cells, including T cells, B cells, and dendritic cells . Cosalane derivatives have shown significant potential in inhibiting viral entry and reverse transcriptase activity, making them valuable in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cosalane derivatives typically involves the reaction of cosalane with di-tert-butyl esters of amino acids, followed by deprotection steps. For example, the aspartic acid derivative and the glutamic acid derivative are synthesized by reacting cosalane with the corresponding di-tert-butyl esters of the amino acids, followed by deprotection .
Industrial Production Methods: Industrial production methods for cosalane derivatives are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including protection and deprotection steps, esterification, and alkylation reactions .
Chemical Reactions Analysis
Types of Reactions: Cosalane derivatives undergo various chemical reactions, including:
Oxidation: Cosalane derivatives can be oxidized under specific conditions to form oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the cosalane molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkylation and esterification reactions often use reagents like alkyl halides and carboxylic acids.
Major Products: The major products formed from these reactions include various cosalane derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Cosalane derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in inhibiting viral entry and reverse transcriptase activity.
Medicine: Investigated as potential therapeutic agents for human immunodeficiency virus and other viral infections.
Industry: Potential applications in the development of antiviral drugs and other pharmaceutical products.
Mechanism of Action
Cosalane derivatives exert their effects primarily by inhibiting the binding of gp120 to CD4, which prevents the fusion of the viral envelope with the cell membrane. This inhibition blocks the entry of the virus into host cells. Additionally, cosalane derivatives inhibit the activity of reverse transcriptase, an enzyme crucial for viral replication . The molecular targets include gp120 and reverse transcriptase, and the pathways involved are related to viral entry and replication .
Comparison with Similar Compounds
Cosalane derivatives are unique due to their dual mechanism of action, targeting both viral entry and reverse transcriptase activity. Similar compounds include:
Alkenyldiarylmethanes (ADAMs): These compounds lack the steroidal moiety of cosalane but act as non-nucleoside reverse transcriptase inhibitors.
Other Cholesterol Derivatives: These compounds may share structural similarities but differ in their specific biological activities.
Cosalane derivatives stand out due to their broad range of activity against various viral targets and their potential for therapeutic applications .
Properties
Molecular Formula |
C59H70B2Cl2Na4O10 |
|---|---|
Molecular Weight |
1123.7 g/mol |
IUPAC Name |
tetrasodium;5-[1-[3-carboxylato-5-chloro-4-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]phenyl]-4-[(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]benzoate |
InChI |
InChI=1S/C59H72B2Cl2O10.4Na/c1-35(2)10-6-11-36(3)49-20-21-50-46-19-18-42-26-37(22-24-58(42,4)51(46)23-25-59(49,50)5)12-9-17-45(40-29-47(56(64)65)54(52(62)31-40)72-33-38-13-7-15-43(27-38)60(68)69)41-30-48(57(66)67)55(53(63)32-41)73-34-39-14-8-16-44(28-39)61(70)71;;;;/h7-8,13-17,27-32,35-37,42,46,49-51,68,70H,6,9-12,18-26,33-34H2,1-5H3,(H,64,65)(H,66,67);;;;/q-2;4*+1/p-2/t36?,37-,42?,46-,49+,50-,51-,58-,59+;;;;/m0..../s1 |
InChI Key |
ABZNJZXRGKGMJC-OIFNYXQLSA-L |
Isomeric SMILES |
B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCC[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CCC4C3)CC[C@@H]6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCCC3CCC4(C(C3)CCC5C4CCC6(C5CCC6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10847691.png)
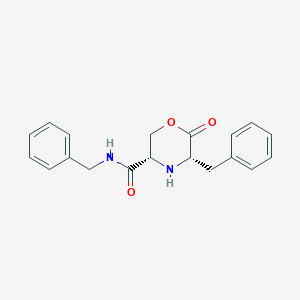
![5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B10847700.png)
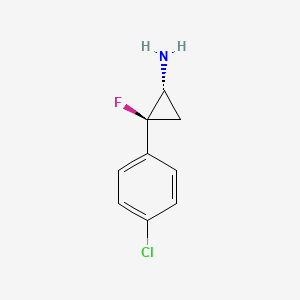
![5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-1,2,4-oxadiazol-3-amine](/img/structure/B10847703.png)
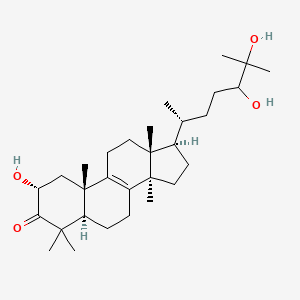

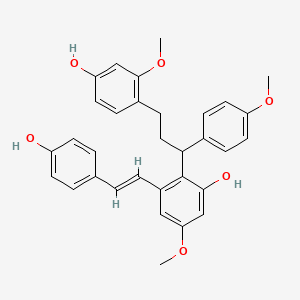
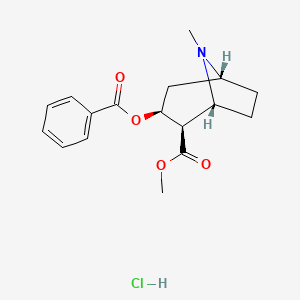
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10847743.png)
![cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro]](/img/structure/B10847758.png)

